

Application Notes and Protocols for SGC-CBP30 in T-Cell Differentiation Studies

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Compound of Interest

Compound Name:	Sgc-cbp30
CAS No.:	1613695-14-9
Cat. No.:	B15604191

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Introduction

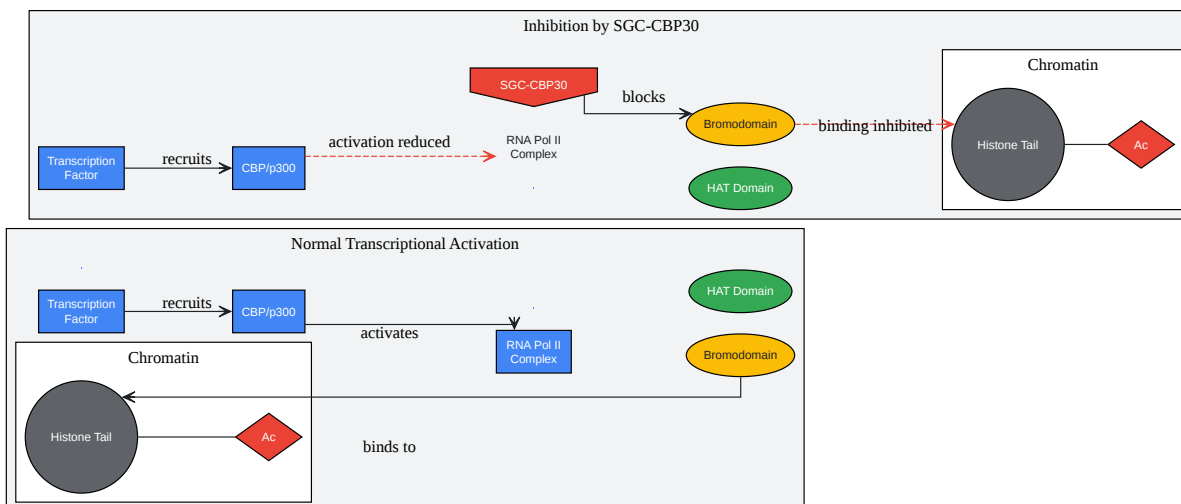
SGC-CBP30 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300 (EP300).[1][2] Unlike inhibitors that target the catalytic histone acetyltransferase (HAT) domain, **SGC-CBP30** specifically prevents these proteins from acting as "readers" of acetylated lysine residues on histones and other proteins.[3] This mechanism disrupts the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of specific genes.[3][4]

In the context of immunology, particularly T-cell biology, the CBP/p300 coactivators are crucial for orchestrating the gene expression programs that define the differentiation and function of various T-helper (Th) subsets.[5] **SGC-CBP30** has emerged as a critical chemical probe for dissecting these pathways, with significant findings related to the suppression of pro-inflammatory Th17 cell responses, making it a valuable tool for studying autoimmune diseases and inflammation.[2][6]

Mechanism of Action

CBP and p300 are essential coactivators that link transcription factors to the basal transcription machinery. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, a key step in facilitating chromatin accessibility and subsequent gene transcription.[1][5]

SGC-CBP30 functions as a competitive inhibitor at the acetyl-lysine binding pocket within the CBP/p300 bromodomain.[3] By occupying this site, it prevents CBP/p300 from docking onto acetylated chromatin, thereby inhibiting the assembly of active transcription complexes at specific gene loci, such as the promoters and enhancers of key cytokines.[3][6] This leads to a highly specific, yet potent, modulation of gene expression programs controlled by CBP/p300, with a more restricted transcriptional impact compared to broader epigenetic inhibitors like the pan-BET inhibitor, JQ1.[2][7]



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SGC-CBP30 competitively inhibits the CBP/p300 bromodomain, preventing chromatin binding.

Application in T-Cell Differentiation

The differentiation of naive CD4⁺ T cells into distinct effector lineages, such as Th1, Th2, and Th17, or into regulatory T cells (Tregs), is governed by specific cytokines and transcription factors.[8][9] The Th17 lineage, characterized by the production of IL-17A, is critical for host defense but is also a major driver of pathology in numerous autoimmune diseases.[10]

Studies have shown that the transcriptional coactivator p300 is a key facilitator of Th17 differentiation, binding directly to the IL17a gene promoter.[2] **SGC-CBP30** has been demonstrated to potently suppress human Th17 responses.[2][6] By inhibiting the CBP/p300 bromodomain, **SGC-CBP30** reduces the secretion of IL-17A and other pro-inflammatory cytokines from Th17 cells, including those from patients with ankylosing spondylitis and psoriatic arthritis.[2][6] This makes **SGC-CBP30** an invaluable tool for investigating Th17-mediated diseases and exploring CBP/p300 bromodomain inhibition as a therapeutic strategy. [6]

SGC-CBP30 inhibits CBP/p300, a coactivator required for Th17 differentiation.

Quantitative Data

Table 1: Inhibitor Potency (IC₅₀)

Target Bromodomain	IC ₅₀ Value (nM)	Reference(s)
CREBBP (CBP)	21 - 69	[1]
EP300 (p300)	38	[1][3][4]

Table 2: Recommended Concentrations for In Vitro Assays

Assay Type	Recommended Concentration Range	Notes	Reference(s)
General Cell-Based Assays	0.1 - 10 μ M	Optimal concentration should be determined empirically.	[3][6]
Th17 Cytokine Inhibition	1 nM - 10 μ M	Dose-dependent inhibition of IL-17A observed.	[6]
Multiple Myeloma Cell Lines	~2.5 μ M	Used for gene expression and cell cycle analysis.	[11]
Cellular Reprogramming	0.5 μ M	Found to be a potent concentration for enhancing reprogramming.	[12]

Experimental Protocols

Protocol 1: Preparation of SGC-CBP30 Stock Solution

- Reconstitution: **SGC-CBP30** is supplied as a crystalline solid.[1] To prepare a 10 mM stock solution, reconstitute 1 mg of the compound (MW: 509 g/mol) in 196 μ L of high-purity DMSO.[1]
- Solubility: **SGC-CBP30** is soluble in DMSO up to at least 19 mM.[1]
- Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from direct light.[1][3]
- Working Dilution: For cell culture experiments, dilute the stock solution into the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to prevent cellular toxicity.[1]

Protocol 2: In Vitro Th17 Differentiation and **SGC-CBP30** Treatment

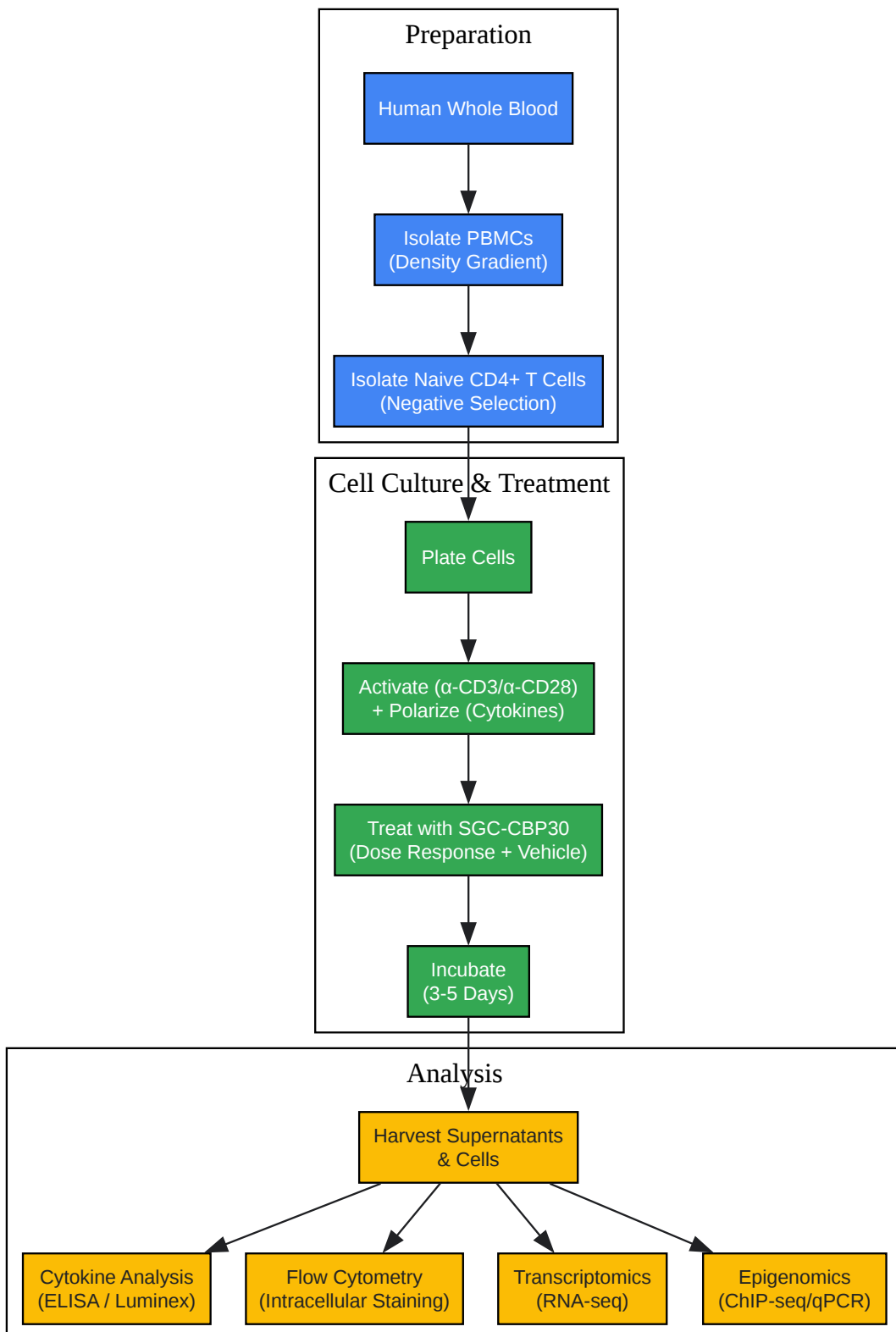
This protocol is adapted from methodologies used in studies of human T-cell differentiation.[2]
[8]

- Isolation of Naive CD4+ T Cells:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Enrich for naive CD4+ T cells (CD4+CD45RA+) using a negative selection magnetic bead-based kit, following the manufacturer's instructions. Purity should be >90%.[2]
- Cell Culture and Th17 Polarization:
 - Plate the naive CD4+ T cells in a 96-well plate at a density of 5×10^4 cells per well in complete RPMI-1640 medium.[2]
 - Activate the T cells with plate-bound anti-CD3 (e.g., 1-5 $\mu\text{g}/\text{mL}$) and soluble anti-CD28 (e.g., 1-2 $\mu\text{g}/\text{mL}$).
 - To drive Th17 differentiation, add the following polarizing cytokines and antibodies to the culture:
 - TGF- β (e.g., 1-5 ng/mL)
 - IL-6 (e.g., 10-25 ng/mL)
 - IL-1 β (e.g., 10-20 ng/mL)
 - IL-23 (e.g., 10-20 ng/mL)
 - Anti-IFN- γ neutralizing antibody (e.g., 1-2 $\mu\text{g}/\text{mL}$)
 - Anti-IL-4 neutralizing antibody (e.g., 1-2 $\mu\text{g}/\text{mL}$)
- Treatment with **SGC-CBP30**:

- Add **SGC-CBP30** to the cultures at the desired final concentrations (e.g., a dose-response from 1 nM to 10 μ M).
- Include a DMSO vehicle control group with the same final DMSO concentration as the highest **SGC-CBP30** dose.
- Incubation:
 - Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Analysis:
 - After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 3).
 - Cells can be harvested for flow cytometry to analyze intracellular cytokine expression (e.g., IL-17A) or for RNA/protein extraction.

Protocol 3: Analysis of Cytokine Secretion

- Supernatant Collection: Centrifuge the 96-well plates from Protocol 2 and carefully collect the supernatants. Store at -80°C until analysis.
- ELISA: Use a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit for IL-17A to quantify its concentration in the supernatants, following the manufacturer's protocol.
- Multiplex Assay (Luminex): For simultaneous quantification of multiple cytokines (e.g., IL-17A, IL-17F, IFN- γ , TNF- α), use a multiplex bead-based immunoassay platform.^[2] This provides a broader profile of the inhibitor's effect on the T-cell secretome.



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Workflow for studying the effect of **SGC-CBP30** on T-cell differentiation.

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References

- [1. stemcell.com \[stemcell.com\]](https://www.stemcell.com)
- [2. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. cre-mrna.com \[cre-mrna.com\]](https://www.cre-mrna.com)
- [4. abt-869.com \[abt-869.com\]](https://www.abt-869.com)
- [5. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [7. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Regulatory T cells vs Th17: differentiation of Th17 versus Treg, are the mutually exclusive? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Emergent dynamics of a three-node regulatory network explain phenotypic switching and heterogeneity: a case study of Th1/Th2/Th17 cell differentiation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Duality in the Th17-Treg developmental decision - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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